Cas no 90874-84-3 (5-amino-5,6,7,8-tetrahydronaphthalen-1-ol)
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is a versatile intermediate in organic synthesis, characterized by its partially hydrogenated naphthalene core functionalized with an amino group and a hydroxyl substituent. This compound is particularly valuable in pharmaceutical and agrochemical research due to its structural motif, which serves as a building block for more complex molecules. The presence of both amino and hydroxyl groups enhances its reactivity, enabling selective modifications for targeted applications. Its stable tetrahydronaphthalene framework contributes to improved solubility and handling compared to fully aromatic analogs. The compound is typically handled under inert conditions to preserve its integrity, making it suitable for advanced synthetic workflows.
90874-84-3 structure
Product Name:5-amino-5,6,7,8-tetrahydronaphthalen-1-ol
CAS No:90874-84-3
MF:C10H13NO
MW:163.216322660446
MDL:MFCD20463793
CID:4305530
PubChem ID:14014994
Update Time:2025-10-11
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenol, 5-amino-5,6,7,8-tetrahydro-
- 5-AMINO-5,6,7,8-TETRAHYDRONAPHTHALEN-1-OL
- 5-amino-1-hydroxy-5,6,7,8-tetrahydronaphthalene
- 90874-84-3
- SCHEMBL4743515
- Z1262626223
- EN300-175437
- AKOS014777295
- N12814
- JGBIMURCUPHILK-UHFFFAOYSA-N
- 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol
-
- MDL: MFCD20463793
- Inchi: 1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2
- InChI Key: JGBIMURCUPHILK-UHFFFAOYSA-N
- SMILES: C1(O)=C2C(C(N)CCC2)=CC=C1
Computed Properties
- Exact Mass: 163.099714038g/mol
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A636608-10mg |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A636608-50mg |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A636608-100mg |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Ambeed | A803719-1g |
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95% | 1g |
$1586.0 | 2025-04-15 | |
| Enamine | EN300-175437-0.05g |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95.0% | 0.05g |
$161.0 | 2025-02-20 | |
| Enamine | EN300-175437-0.1g |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95.0% | 0.1g |
$238.0 | 2025-02-20 | |
| Enamine | EN300-175437-0.25g |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95.0% | 0.25g |
$340.0 | 2025-02-20 | |
| Enamine | EN300-175437-0.5g |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95.0% | 0.5g |
$537.0 | 2025-02-20 | |
| Enamine | EN300-175437-1.0g |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95.0% | 1.0g |
$688.0 | 2025-02-20 | |
| Enamine | EN300-175437-2.5g |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
90874-84-3 | 95.0% | 2.5g |
$1433.0 | 2025-02-20 |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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